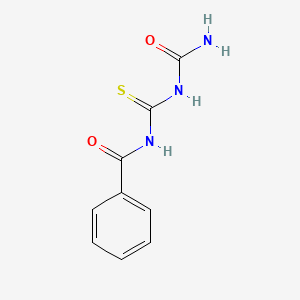

1-Benzoyl-2-thiobiuret

Description

Placement within the Thiourea (B124793) and Biuret (B89757) Chemical Landscape

1-Benzoyl-2-thiobiuret holds a distinct position at the intersection of thiourea and biuret chemistry. It is formally a derivative of thiobiuret (B3050041), which itself is a sulfur analog of biuret. Biuret, or carbamylurea, is formed from the condensation of two urea (B33335) molecules. wikipedia.org this compound's core structure, -NH-C(=S)-NH-C(=O)-NH₂, classifies it as a thiobiuret. evitachem.comnih.gov The presence of the sulfur atom in the thiocarbonyl group (C=S) makes it a thiourea derivative, a class of compounds known for a wide range of biological activities and applications in synthesis. evitachem.comscience.gov

The structure also incorporates features of an amide via the benzoyl group (C₆H₅-C=O) attached to a nitrogen atom. This combination of a benzoyl group with the thiobiuret moiety results in a complex chemical character, influencing its reactivity and potential applications. evitachem.com Research indicates that such acyl thiourea derivatives exhibit conformational flexibility. science.gov In the solid state, this compound's structure is stabilized by intramolecular hydrogen bonds, and its molecules are linked by intermolecular hydrogen bonds involving nitrogen, oxygen, and sulfur atoms, forming sheet-like structures. nih.gov

Strategic Importance in Organic Synthesis

The primary significance of this compound in organic synthesis lies in its role as a versatile intermediate for constructing various heterocyclic compounds. evitachem.comnih.gov Its reactive nature allows it to be a precursor for molecules with potential applications in the pharmaceutical and agrochemical industries. evitachem.com

Key synthetic transformations involving this compound include:

Oxidative Cyclization: Oxidation with agents like hydrogen peroxide in the presence of hydrochloric acid leads to the formation of 5-aroylamino-2,3-dihydro-1,2,4-thiadiazol-3-ones. oup.comoup.com Derivatives of 5-amino-2H-1,2,4-thiadiazol-3-one have attracted research interest for their potential antibacterial and kinase inhibitor activities. nih.govnih.gov

Alkaline Cyclization: When treated with alkali, 1-aroyl-2-thiobiurets can be converted into 6-aryl-4-thioxo-1,2,3,4-tetrahydro-1,3,5-triazin-2-ones. oup.comoup.com

Hydrolysis: Treatment with concentrated hydrochloric acid can hydrolyze the compound to yield monothiobiuret. oup.comoup.com

Desulfurization: The compound can be desulfurized using aqueous chloroacetic acid to produce benzoylbiuret. oup.com

The synthesis of this compound itself is typically achieved through the addition of urea to an aroyl isothiocyanate, specifically benzoyl isothiocyanate. oup.comoup.com An alternative method involves the reaction of benzoyl chloride with potassium thiocyanate (B1210189) to form benzoyl isothiocyanate in situ, which then reacts with urea. nih.gov

| Reaction Type | Reagent(s) | Product(s) |

| Oxidation | Hydrogen Peroxide, HCl | 5-Aroylamino-2,3-dihydro-1,2,4-thiadiazol-3-ones |

| Alkaline Treatment | Alkali (e.g., NaOH) | 6-Aryl-4-thioxo-1,2,3,4-tetrahydro-1,3,5-triazin-2-ones |

| Acid Hydrolysis | Concentrated HCl | Monothiobiuret |

| Desulfurization | Chloroacetic Acid (aq) | Benzoylbiuret |

This table summarizes key reactions of this compound in organic synthesis. oup.comoup.com

Historical and Current Academic Research Perspectives

Academic interest in this compound and its analogs dates back several decades. A notable 1979 study by Basyouni and El-Khamry reported the synthesis of what were then described as "hitherto unknown 1-aroyl-2-thiobiurets," including the benzoyl derivative. oup.comoup.com This research laid the groundwork by exploring the fundamental reactions of these compounds, such as their conversion into triazinones and thiadiazolones. oup.comoup.com In the same year, Klayman and Scovill investigated the rearrangement and cyclization reactions of this compound, further expanding the understanding of its chemical behavior. acs.orgacs.orgacs.org

More recent research has shifted towards detailed structural elucidation and exploring the potential of its derivatives. A 2012 study by Kang et al. provided a detailed analysis of the crystal structure of this compound using single-crystal X-ray diffraction. nih.govnih.gov This work confirmed the molecular geometry, including the near-coplanar arrangement of the benzoyl and thiobiuret groups and the specific conformations adopted by the molecule. nih.gov The study highlighted that the benzoyl and terminal urea fragments adopt cisoid and transoid conformations, respectively, relative to the sulfur atom. nih.govnih.gov It also provided precise data on bond lengths and angles, as well as the hydrogen bonding network that stabilizes the crystal structure. nih.gov An isomer, 1-benzoyl-4-thiobiuret, has also been synthesized and structurally characterized, showing different conformational properties. nih.govresearchgate.net

The continued interest in this compound is largely driven by its role as an intermediate for synthesizing heterocyclic systems that are of interest in medicinal chemistry. nih.govnih.gov The derivatives of thiobiurets are explored for a range of biological activities, and the study of compounds like this compound is crucial for developing novel synthetic routes to these target molecules. tsijournals.comasianpubs.org

| Crystal Data for this compound | |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.4583 (3) |

| b (Å) | 12.8103 (4) |

| c (Å) | 16.1830 (5) |

| β (°) | 106.693 (1) |

| Volume (ų) | 2076.73 (11) |

| Z | 8 |

This table presents crystallographic data from a 2012 study. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(carbamoylcarbamothioyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c10-8(14)12-9(15)11-7(13)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWNNLCHQSTQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955834 | |

| Record name | N-[{[Hydroxy(imino)methyl]imino}(sulfanyl)methyl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34277-78-6, 41835-24-9 | |

| Record name | NSC142465 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[{[Hydroxy(imino)methyl]imino}(sulfanyl)methyl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZOYL-2-THIOBIURET | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1 Benzoyl 2 Thiobiuret

Foundational Synthetic Methodologies

Synthesis via Addition of Urea (B33335) to Aroyl Isothiocyanates

A primary and widely recognized method for synthesizing 1-aroyl-2-thiobiurets, including the benzoyl derivative, involves the addition of urea to aroyl isothiocyanates. oup.comcapes.gov.brarkat-usa.org This reaction is typically conducted in a suitable organic solvent, such as dry acetone. arkat-usa.org The process begins with the in-situ generation of benzoyl isothiocyanate. This is accomplished by reacting benzoyl chloride with a thiocyanate (B1210189) salt, like potassium thiocyanate, in a solvent such as acetone. nih.gov The resulting benzoyl isothiocyanate is a highly reactive intermediate due to the presence of two electrophilic carbon atoms, one in the carbonyl group and the other in the isothiocyanate moiety. arkat-usa.org

Following the formation of benzoyl isothiocyanate, urea is introduced to the reaction mixture. nih.gov The nucleophilic nitrogen atom of urea preferentially attacks the electrophilic carbon of the isothiocyanate group (C=S). arkat-usa.org This selective attack leads to the formation of the 1-benzoyl-2-thiobiuret structure. oup.com The reaction is a testament to the nuanced reactivity of the aroyl isothiocyanate, where the isothiocyanate carbon is more susceptible to nucleophilic attack by urea compared to the carbonyl carbon. oup.com This selectivity ensures the formation of the desired thiobiuret (B3050041) framework over other potential byproducts. oup.com The reaction of various aroyl isothiocyanates with urea has been shown to produce good yields of the corresponding 1-aroyl-2-thiobiurets. arkat-usa.org

Table 1: Synthesis of 1-Aroyl-2-thiobiurets from Aroyl Isothiocyanates and Urea This table is interactive. Users can sort and filter the data as needed.

| Aroyl Group | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Benzoyl | Acetone | 30 | nih.gov |

| p-Toluoyl | Acetone | Not Specified | oup.com |

| p-Methoxybenzoyl | Acetone | Not Specified | oup.com |

| p-Chlorobenzoyl | Acetone | Not Specified | oup.com |

| p-Bromobenzoyl | Acetone | Not Specified | oup.com |

| p-Nitrobenzoyl | Acetone | Not Specified | oup.com |

Optimization of Reaction Conditions and Yield Metrics

The efficiency of this compound synthesis can be influenced by several factors, including reaction time, temperature, and the method of crystallization. In one detailed procedure, after the initial reaction between benzoyl chloride and potassium thiocyanate to form benzoyl isothiocyanate, the mixture is stirred for 3.5 hours at 50 °C. Following this, the precipitated potassium chloride is filtered off. nih.gov

The subsequent reaction with urea is carried out by heating the filtrate to 55 °C for 5 hours. nih.gov Cooling the reaction mixture is a critical step for maximizing the yield of the solid product. The solution is first cooled to room temperature and then placed in an ice bath for several hours to facilitate crystallization. nih.gov Techniques such as periodic stirring and scratching the walls of the flask can be employed to induce the formation of crystals. nih.gov The final product, a bright yellow solid, is collected by filtration. nih.gov One reported synthesis following these conditions yielded 30% of this compound. nih.gov Recrystallization from a solvent mixture like acetonitrile-methanol (10:1) can be performed to obtain crystals suitable for further analysis, such as X-ray diffraction. nih.gov

Role as a Synthetic Intermediate for Advanced Organic Compounds

This compound is not merely a synthetic target but a valuable precursor for a variety of more complex heterocyclic compounds. Its inherent chemical functionalities allow for subsequent transformations, leading to molecules with potential biological relevance.

Precursor to 5-Amino-2H-1,2,4-thiadiazolin-3-one Analogues

A significant application of this compound is its role as a starting material for the synthesis of 5-amino-2H-1,2,4-thiadiazolin-3-one and its derivatives. nih.govnih.govresearchgate.net These thiadiazole compounds are of interest due to their structural analogy to nucleic acid components like cytosine and their potential biological activities. nih.govnih.gov

Oxidative Cyclization Reactions

The transformation of this compound into the 5-amino-2H-1,2,4-thiadiazolin-3-one ring system is achieved through an oxidative cyclization reaction. nih.govnih.govresearchgate.net This process involves the use of an oxidizing agent, which facilitates the intramolecular ring closure. A common method employs hydrogen peroxide in the presence of hydrochloric acid to oxidize 1-aroyl-2-thiobiurets, leading to the formation of 5-aroylamino-2,3-dihydro-1,2,4-thiadiazol-3-ones. oup.comresearchgate.net This reaction highlights the synthetic utility of the thiobiuret backbone in constructing five-membered heterocyclic rings containing nitrogen and sulfur. The resulting thiadiazole derivatives can then be further modified or studied for their chemical and biological properties. researchgate.net

Intermediate in the Synthesis of Diverse Thiobiuret Derivatives

Beyond its use in thiadiazole synthesis, this compound can be chemically modified to produce other thiobiuret derivatives. For instance, treatment with concentrated hydrochloric acid can lead to the hydrolysis of the benzoyl group, yielding monothiobiuret. oup.com Conversely, reaction with an alkali, such as aqueous sodium hydroxide, can induce a different cyclization pathway, resulting in the formation of 6-aryl-4-thioxo-1,2,3,4-tetrahydro-1,3,5-triazin-2-ones. oup.com These transformations showcase the rich reactivity of the this compound scaffold and its potential as a branching point for the synthesis of a diverse range of heterocyclic compounds.

Chemical Reactivity and Transformation Pathways

The unique structural arrangement of this compound, characterized by cisoid and transoid conformations of the benzoyl and terminal urea fragments relative to the sulfur atom, underpins its diverse reactivity. nih.govnih.gov The molecule's stability is enhanced by intramolecular hydrogen bonding. nih.gov This section details the principal transformation pathways of this compound.

Acid-Catalyzed Hydrolytic Pathways

Under acidic conditions, this compound can undergo hydrolysis. Treatment with concentrated hydrochloric acid leads to the cleavage of the benzoyl group, yielding monothiobiuret. oup.comresearchgate.net This reaction demonstrates the lability of the acyl-nitrogen bond under strong acidic conditions, a common pathway for N-acyl compounds. The hydrolysis proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water.

Base-Mediated Cyclization to 1,3,5-Triazine (B166579) Derivatives

In the presence of a base, this compound undergoes intramolecular cyclization to form 1,3,5-triazine derivatives. oup.comresearchgate.net Treatment with alkali, such as aqueous sodium hydroxide, facilitates the formation of 6-aryl-4-thioxo-1,2,3,4-tetrahydro-1,3,5-triazin-2-ones. oup.comthieme-connect.de The reaction is initiated by the deprotonation of a nitrogen atom, which then acts as a nucleophile, attacking one of the carbonyl carbons to form the triazine ring. This transformation highlights the utility of this compound as a precursor for synthesizing heterocyclic systems with potential biological activities. researchgate.net

Table 1: Base-Mediated Cyclization of 1-Aroyl-2-thiobiurets

| Starting Material | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | 50% NaOH | 6-Phenyl-4-thioxo-1,2,3,4-tetrahydro-1,3,5-triazin-2-one | 99 | oup.comthieme-connect.de |

| 1-p-Toluoyl-2-thiobiuret | Alkali | 6-p-Tolyl-4-thioxo-1,2,3,4-tetrahydro-1,3,5-triazin-2-one | High | oup.com |

| 1-p-Anisoyl-2-thiobiuret | Alkali | 6-p-Anisyl-4-thioxo-1,2,3,4-tetrahydro-1,3,5-triazin-2-one | High | oup.com |

Oxidative Ring-Closure to 1,2,4-Thiadiazol-3-one Derivatives

Oxidative conditions promote the ring-closure of this compound to form 5-aroylamino-2,3-dihydro-1,2,4-thiadiazol-3-ones. oup.com This reaction is typically carried out using an oxidizing agent like hydrogen peroxide in the presence of hydrochloric acid. oup.com The reaction proceeds through the oxidation of the sulfur atom, which facilitates the intramolecular cyclization involving one of the nitrogen atoms and a carbonyl group. The resulting 1,2,4-thiadiazole (B1232254) derivatives are of interest due to their structural analogy to nucleic acid components like cytosine. nih.govnih.gov

Desulfurization Reactions to Analogous Biurets

The sulfur atom in this compound can be removed through desulfurization reactions to yield the corresponding benzoylbiuret. oup.com This transformation can be achieved by heating with aqueous chloroacetic acid. oup.com The reaction involves the nucleophilic attack of the sulfur atom on the chloroacetic acid, followed by hydrolysis to replace the sulfur with an oxygen atom. This provides a direct route to biuret (B89757) derivatives from their thiobiuret analogues.

Table 2: Desulfurization of this compound

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aqueous Chloroacetic Acid | 150-160 °C, 30 min | Benzoylbiuret | Almost Quantitative | oup.com |

Isomeric Rearrangements (e.g., 1-Benzoyl-4-thiobiuret Formation)

This compound can undergo isomeric rearrangement to form 1-benzoyl-4-thiobiuret. nih.govresearchgate.netresearchgate.net This transformation involves the migration of the benzoyl group from the nitrogen adjacent to the thiocarbonyl group to the terminal nitrogen of the urea moiety. The synthesis of 1-aroyl-2-thiobiurets is achieved by the addition of urea to aroyl isothiocyanates. capes.gov.br The formation of the 4-thiobiuret isomer has been observed and this compound also serves as an intermediate for the synthesis of 5-amino-2H-1,2,4-thiadiazolin-3-one derivatives through oxidative ring-closure. nih.govresearchgate.netresearchgate.net The two isomers, this compound and 1-benzoyl-4-thiobiuret, exhibit different structural characteristics, such as the dihedral angle between the benzoyl and thiobiuret groups. nih.govnih.govnih.govnih.gov

Molecular Structure and Stereochemical Conformations of 1 Benzoyl 2 Thiobiuret

Solid-State Structural Elucidation via X-ray Crystallography

The definitive three-dimensional arrangement of atoms and bonds in the solid state of 1-Benzoyl-2-thiobiuret has been determined through single-crystal X-ray diffraction. This powerful technique provides precise data on the molecule's geometry, conformation, and the interactions that govern its crystal lattice.

A definitive study using single-crystal X-ray diffraction provided a comprehensive structural analysis of this compound. nih.gov Crystals suitable for diffraction were obtained by recrystallization from an acetonitrile-methanol mixture. nih.gov The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The crystallographic data collected at a temperature of 296 K provided detailed parameters of the unit cell. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉N₃O₂S |

| Molar Mass | 223.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.4583 (3) |

| b (Å) | 12.8103 (4) |

| c (Å) | 16.1830 (5) |

| β (°) | 106.693 (1) |

| Volume (ų) | 2076.73 (11) |

| Z | 8 |

| Radiation Type | Mo Kα |

| Temperature (K) | 296 |

| R-factor | 0.039 |

Data sourced from Kang et al. (2012). nih.gov

The data was collected using a Bruker SMART CCD area-detector diffractometer, and the structure was solved and refined using SHELXS97 and SHELXL97 programs. nih.gov

The X-ray diffraction study precisely determined the bond lengths and bond angles within the this compound molecule. nih.gov These geometric parameters are consistent with the hybridisation states of the constituent atoms and show partial double bond character in the C-N bonds of the central thiobiuret (B3050041) fragment, indicating electron delocalization or resonance across this part of the molecule. eurjchem.com The specific values for each bond and angle, which are crucial for a complete understanding of the molecular structure, are detailed in the crystallographic information files of the published study. nih.gov

The conformation of this compound is a key feature of its structure. The benzoyl and terminal urea (B33335) fragments adopt distinct orientations with respect to the central sulfur atom. nih.govnih.gov The benzoyl fragment is in a cisoid conformation, while the terminal urea fragment adopts a transoid conformation relative to the sulfur atom. nih.govnih.gov

The molecule is nearly planar, a characteristic confirmed by the dihedral angle between its main subunits. nih.govnih.gov The benzoyl group and the thiobiuret group are almost coplanar, with a small dihedral angle between them. nih.govnih.gov This planarity is significant for the molecule's electronic properties and potential for stacking interactions.

Table 2: Key Dihedral Angle in this compound

| Molecular Subunits | Dihedral Angle (°) |

|---|---|

| Benzoyl unit and Thiobiuret group | 8.48 (5) |

Data sourced from Kang et al. (2012). nih.govnih.gov

The specific conformation of this compound is stabilized by an intramolecular hydrogen bond. nih.govnih.gov This non-covalent interaction occurs between a hydrogen atom on one of the nitrogen atoms and the oxygen atom of a carbonyl group. nih.govnih.gov Specifically, an N—H⋯O hydrogen bond forms a six-membered ring motif, which contributes significantly to the stability and the observed planarity of the molecular structure. nih.govnih.gov

Intramolecular Non-Covalent Interactions: Hydrogen Bonding

Spectroscopic Signatures in Structural Characterization

Alongside X-ray crystallography, spectroscopic methods provide complementary information for structural characterization. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy has been used to confirm its structure in solution. nih.gov The ¹H NMR spectrum, recorded in DMSO-d₆, shows characteristic signals that correspond to the different types of protons in the molecule. A singlet observed at 3.7 ppm corresponds to the four protons of the amino (NH₂) and amine (NH) groups, while a multiplet between 8.1 and 8.5 ppm is attributed to the five protons of the phenyl ring. nih.gov Other techniques such as Infrared (IR) and Raman spectroscopy are also commonly employed in the study of related thiourea (B124793) derivatives to identify functional groups and probe vibrational modes, which can offer insights into bonding and conformational properties. conicet.gov.ar

X-ray diffraction studies have revealed key details about the solid-state conformation of this compound. The molecule is nearly planar, with a dihedral angle of just 8.48(5)° between the benzoyl group and the thiobiuret moiety. nih.gov The benzoyl and terminal urea fragments adopt distinct conformations relative to the sulfur atom of the thiocarbonyl group. nih.gov Specifically, the benzoyl group is in a cisoid conformation, while the terminal urea fragment is transoid with respect to the sulfur atom. nih.gov This specific arrangement is stabilized by an intramolecular N—H⋯O hydrogen bond. nih.gov In the crystal lattice, the molecules are further linked by intermolecular N—H⋯O and N—H⋯S hydrogen bonds, forming a sheet-like structure. nih.gov

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. The spectrum is marked by strong absorptions in the region of 3360–3100 cm⁻¹, which are indicative of N-H stretching vibrations from the primary and secondary amide groups. nih.gov The absence of a band around 2570 cm⁻¹, which would be characteristic of an S-H stretch, suggests that in its solid form, the compound exists predominantly in the thione (thiolactam) form rather than the thiol tautomer. a2bchem.com

Detailed assignments for the key vibrational frequencies observed in the IR spectrum of this compound are presented in the table below. nih.gov

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3354 | medium | N-H (Amine, NH₂) |

| 3207 | medium | N-H (Amide) |

| 3001 | medium | C-H (Aromatic) |

| 1716 | strong | C=O (Benzoyl carbonyl) |

| 1540 | strong | N-H Bending (Amine, NH₂) |

| 1493 | strong | N-H Bending (Amide) |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the conjugated systems, or chromophores, within a molecule. The electronic spectra of 1-aroyl-2-thiobiurets, including the benzoyl derivative, are noted to be very similar, which supports their structural resemblance. a2bchem.com The absorption bands in the UV-Vis region arise from electronic transitions, primarily π → π* and n → π* transitions within the conjugated system formed by the benzoyl group and the thiobiuret moiety.

The key chromophoric parts of this compound are the benzoyl group (C₆H₅C=O) and the carbamothioyl group (-C(=S)NHC(=O)-). The conjugation between the phenyl ring, the benzoyl carbonyl, and the thioamide portion of the molecule results in characteristic absorptions. While specific experimental λmax values for this compound are not detailed in the reviewed literature, related benzoylthiourea (B1224501) derivatives containing similar chromophoric systems are known to exhibit strong absorption bands in the UV region. eurjchem.com For instance, the presence of a benzoyl group typically leads to absorptions around 230-280 nm. researchgate.net The extension of conjugation through the thiobiuret system is expected to influence the position and intensity of these bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules in solution.

¹H NMR Spectrum of this compound

The proton (¹H) NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, the spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) shows distinct signals for the aromatic and NH protons. nih.govnih.gov

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.1 - 8.5 | multiplet | 5H | Aromatic protons (Ph-H) |

| 3.7 | singlet | 4H | NH₂ + 2NH protons |

Note: The original literature reports a broad singlet for the four N-H protons, suggesting possible chemical exchange or overlapping signals under the experimental conditions. nih.gov

¹³C NMR Spectrum of this compound

The carbon-13 (¹³C) NMR spectrum reveals the different carbon environments in the molecule. The spectrum for this compound shows signals for the carbonyl and thiocarbonyl carbons, as well as the aromatic carbons. nih.gov

| Chemical Shift (δ, ppm) | Assignment |

| 180.01 | C=S (Thiocarbonyl) |

| 161.20 | C=O (Carbonyl) |

| 133.97 | Aromatic C (ipso-carbon or C-4) |

| 129.64 | Aromatic C (ortho/meta carbons) |

| 128.54 | Aromatic C (ortho/meta carbons) |

Note: The assignments for the aromatic carbons are based on typical chemical shift ranges and may require more detailed 2D NMR experiments for unambiguous assignment.

NMR Spectra of Derivatives

The spectroscopic features of this compound can be compared to its derivatives to understand the effects of substitution. For example, in N-substituted benzoylthiourea derivatives, the chemical shift of the N-H protons involved in hydrogen bonding is typically observed downfield, in the range of δ 12.14–12.59 ppm. a2bchem.com The ¹³C NMR signals for the carbonyl group in such derivatives appear around δ 169.75–170.61 ppm. a2bchem.com In another example, the derivative 1-hepta-O-benzoyl-β-D-maltosyl-5-o-tolyl-2,4-thiobiuret shows complex ¹H NMR spectra with aromatic protons from the benzoyl groups between δ 8.08-7.25 ppm and distinct NH proton signals at δ 6.14, 5.93, and 3.96 ppm. nih.gov These variations in chemical shifts highlight the influence of different substituent groups on the electronic environment of the core structure.

Computational and Quantum Chemical Investigations of 1 Benzoyl 2 Thiobiuret

Theoretical Conformational Analysis

While X-ray crystallography reveals the structure of a molecule in the solid state, theoretical conformational analysis explores its possible shapes in different environments, such as in the gas phase or in solution. nih.govethz.ch For 1-Benzoyl-2-thiobiuret, experimental data shows that the benzoyl and thiobiuret (B3050041) groups are nearly coplanar, with a dihedral angle of 8.48(5)°. nih.govnih.gov This planarity is stabilized by an intramolecular N-H···O hydrogen bond. nih.gov

Computational methods, primarily DFT, are used to perform a conformational search. This involves rotating different parts of the molecule around its single bonds and calculating the relative energy of each resulting conformer. ethz.ch The goal is to identify the global minimum energy conformation, which is predicted to be the most stable and abundant form of the molecule.

For this compound, theoretical analysis would likely investigate the rotational barriers around the C-N and C-C single bonds to confirm that the experimentally observed planar conformation is indeed the most stable. The calculations would quantify the energy stabilization provided by the intramolecular hydrogen bond compared to other possible non-bonded conformers. nih.govethz.ch

Table 3: Example of Theoretical Conformational Energy Comparison

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Conformer A (Planar, H-bonded) | ~0° / ~180° | 0.00 (Reference) | Most Stable |

| Conformer B (Twisted) | ~90° | > 5.0 | Less Stable |

| Conformer C (Non-H-bonded) | Variable | > 2.0 | Less Stable |

Computational Prediction of Reactivity and Potential Ligand Binding Sites

Computational methods can predict the most likely sites on a molecule to engage in chemical reactions or to act as a ligand by binding to a metal ion or a receptor. cecam.orgrsc.org

The primary tools for this prediction are derived from DFT calculations:

Frontier Molecular Orbitals: The spatial distribution of the HOMO and LUMO is crucial. The region of the molecule where the HOMO density is highest is the most probable site for attack by an electrophile. researchgate.net Conversely, the location of the highest LUMO density indicates the most probable site for attack by a nucleophile. wuxibiology.com

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the surface of the molecule. rsc.org It uses a color scale to show the charge distribution:

Red regions: Electron-rich, negative potential. These are the most likely sites for electrophilic attack and are potential hydrogen bond acceptors or metal coordination sites. For this compound, these would be the carbonyl oxygen atoms and the sulfur atom.

Blue regions: Electron-poor, positive potential. These are sites for nucleophilic attack and are potential hydrogen bond donors, such as the N-H groups.

Green regions: Neutral potential.

By analyzing these computational outputs, one can predict that the oxygen and sulfur atoms are the primary sites for coordination (ligand binding), while the acidic protons on the nitrogen atoms are the most likely to be involved in hydrogen bonding or deprotonation reactions. mdpi.comchikhi.name

Table 4: Predicted Reactive Sites and Ligand Binding Potential

| Atom/Region | Computational Indicator | Predicted Reactivity / Interaction |

|---|---|---|

| Carbonyl Oxygens (O) | High negative MEP; Contribution to HOMO | Nucleophilic; Site for electrophilic attack; Metal coordination; H-bond acceptor. |

| Thione Sulfur (S) | High negative MEP; Significant contribution to HOMO | Nucleophilic; Site for electrophilic attack; Strong metal coordination site. |

| Amide/Urea (B33335) Protons (N-H) | High positive MEP | Electrophilic; H-bond donor; Potential site of deprotonation. |

| Benzoyl Ring Carbons | Contribution to HOMO/LUMO | Can participate in electrophilic aromatic substitution. |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Coordination Chemistry and Chelation Behavior of 1 Benzoyl 2 Thiobiuret

Ligand Properties and Proposed Coordination Modes

1-Benzoyl-2-thiobiuret, with the systematic name N-(carbamoylcarbamothioyl)benzamide, is a molecule that possesses several potential donor sites for coordination with metal ions. nih.govnih.gov These sites include the two oxygen atoms of the benzoyl and urea (B33335) moieties, the sulfur atom of the thiocarbonyl group, and the different nitrogen atoms within the thiobiuret (B3050041) backbone. The inherent structure of the ligand, particularly the presence of both hard (oxygen, nitrogen) and soft (sulfur) donor atoms, suggests that it can act as a flexible ligand, adapting its coordination mode to the specific electronic properties of the metal center.

The crystal structure of the free ligand reveals that the benzoyl and thiobiuret groups are nearly coplanar, with a dihedral angle of approximately 8.48°. nih.govnih.gov The molecule is stabilized by an intramolecular hydrogen bond between a nitrogen atom and an oxygen atom (N-H···O). nih.govnih.gov In the solid state, intermolecular hydrogen bonds involving N-H···O and N-H···S interactions link the molecules together. nih.gov

Based on the structure and the known coordination chemistry of related N-acylthioureas and thiobiurets, this compound is expected to primarily function as a bidentate ligand. The most probable coordination mode involves the deprotonation of the acidic amide proton (N-H between the carbonyl and thiocarbonyl groups) and subsequent chelation through the carbonyl oxygen and the thiocarbonyl sulfur atoms (O,S-chelation). This forms a stable six-membered chelate ring with the metal ion. This O,S-bidentate coordination is a common feature for analogous benzoylthiourea (B1224501) derivatives when complexed with transition metals.

Alternative, though less common, coordination modes could include monodentate coordination through the sulfur atom, or bridging coordination linking multiple metal centers, particularly if the terminal amino group gets involved. The specific coordination behavior is anticipated to be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a soluble salt of the desired metal with the ligand in an appropriate solvent. The ligand is usually dissolved in a solvent like ethanol (B145695) or a similar polar solvent, and a solution of the metal salt (e.g., chloride or acetate) is added. The reaction often proceeds at room temperature or with gentle heating to facilitate the complexation. The resulting metal complexes often precipitate from the solution and can be isolated by filtration, washed, and dried.

The characterization of these complexes relies heavily on spectroscopic techniques to elucidate the coordination mode and the effect of complexation on the electronic structure of the ligand.

| Spectroscopic Technique | Key Observables for this compound Metal Complexes |

| Infrared (IR) Spectroscopy | - Shift of the C=O stretching vibration to a lower frequency upon coordination. - Disappearance or significant shift of the N-H stretching vibration, indicating deprotonation. - Change in the C=S stretching vibration. - Appearance of new bands in the far-IR region corresponding to M-O and M-S stretching vibrations. |

| UV-Visible Spectroscopy | - Shifts in the intra-ligand π-π* and n-π* transitions upon coordination. - Appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand). - For transition metals, observation of d-d electronic transitions, which provide information about the geometry of the complex. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Broadening or disappearance of the N-H proton signal in the ¹H NMR spectrum upon coordination, confirming deprotonation. - Shifts in the signals of protons adjacent to the coordination sites. - For diamagnetic complexes, ¹³C NMR can show shifts in the carbonyl and thiocarbonyl carbon signals. |

Complexation with Transition Metal Ions (e.g., Nickel(II), Cobalt(II))

The complexation of this compound with transition metal ions like Nickel(II) and Cobalt(II) is expected to yield stable, colored complexes. Based on studies of similar ligands, Ni(II) can form square planar or octahedral complexes, while Co(II) typically forms tetrahedral or octahedral complexes.

For a square planar Ni(II) complex with two deprotonated ligands, a 1:2 metal-to-ligand stoichiometry would be observed. In an octahedral complex, the two ligands would occupy the equatorial plane, with two solvent molecules or other monodentate ligands in the axial positions. For Co(II), a tetrahedral geometry would also involve a 1:2 metal-to-ligand ratio.

Spectroscopic evidence for the coordination would be apparent in the IR and UV-Vis spectra. In the IR spectrum, a significant shift of the ν(C=O) band to lower wavenumbers and changes in the thioamide bands would confirm the O,S-bidentate chelation. The electronic spectra would be informative for the geometry of the complexes. For instance, a square planar Ni(II) complex would be diamagnetic and show characteristic d-d transitions, while an octahedral Ni(II) complex would be paramagnetic. Similarly, the electronic spectrum of a Co(II) complex would help distinguish between a tetrahedral and an octahedral coordination environment.

Structural and Electronic Properties of this compound Metal Chelates

The structural properties of metal chelates of this compound are largely dictated by the coordination preferences of the central metal ion and the bidentate nature of the ligand. As previously mentioned, the formation of a six-membered chelate ring through the carbonyl oxygen and thiocarbonyl sulfur is the most anticipated structural motif.

For divalent metal ions like Ni(II) and Co(II), neutral complexes of the type [M(L)₂] (where L is the deprotonated ligand) are expected. In the case of Ni(II), this can lead to a square planar geometry, which is common for d⁸ metal ions with strong-field ligands. For Co(II), which is a d⁷ ion, both tetrahedral and octahedral geometries are possible. An octahedral geometry could be achieved through the coordination of two additional ligands, such as water or other solvent molecules, resulting in a formula like [Co(L)₂(H₂O)₂].

The electronic properties of these chelates are a direct consequence of the interaction between the metal d-orbitals and the ligand orbitals. The delocalization of electrons within the chelate ring can lead to enhanced stability. The nature of the metal-ligand bond will have a significant covalent character, especially the metal-sulfur bond.

The electronic spectra of these complexes provide insight into their electronic structure. The position and intensity of the d-d transition bands are dependent on the ligand field strength and the geometry of the complex. The charge-transfer bands, typically occurring at higher energies, are indicative of the electronic interaction between the metal and the ligand.

Investigation of Electronic Structure and Thermodynamic Stability in Metal Complexes

The investigation of the electronic structure of this compound metal complexes can be further explored using computational methods, such as Density Functional Theory (DFT). These calculations can provide a more detailed picture of the molecular orbitals, charge distribution, and the nature of the metal-ligand bonding.

The nature of the metal ion: The Irving-Williams series often predicts the relative stabilities of complexes with divalent transition metal ions.

The chelate effect: The formation of a stable six-membered chelate ring significantly enhances the thermodynamic stability compared to coordination with analogous monodentate ligands.

The nature of the donor atoms: The combination of a hard oxygen donor and a soft sulfur donor allows for effective bonding with a range of transition metal ions.

The thermodynamic parameters, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complex formation, can be determined experimentally, often through potentiometric or spectrophotometric titrations. A negative ΔG value indicates a spontaneous complex formation process. The enthalpy change reflects the strength of the metal-ligand bonds formed, while the entropy change is related to the change in the number of particles and the chelate effect. For related thiosemicarbazone complexes, it has been shown that the formation constants are generally high, indicating strong complexation. tubitak.gov.tr

Structure Activity Relationship Sar Studies and Mechanistic Insights into Biological Activities

Identification of Key Structural Determinants for Biological Activity

The biological potential of compounds derived from 1-Benzoyl-2-thiobiuret is intrinsically linked to its core structural features. Crystallographic studies reveal that the molecule, with the systematic name N-(carbamoylcarbamothioyl)benzamide, is nearly planar. researchgate.net This planarity is stabilized by intramolecular hydrogen bonds, which may facilitate its interaction with biological targets. researchgate.net

The structure of this compound offers several points for chemical modification, which are critical for tuning its biological activity. The key determinants of activity in its derivatives are generally found in substitutions on the benzoyl ring and modifications of the terminal urea (B33335) moiety.

Benzoyl Ring Substituents: The nature and position of substituents on the phenyl group are pivotal. For instance, in related benzoylthiourea (B1224501) and benzoylaminobenzoic acid derivatives, the introduction of halogen atoms (e.g., chlorine, bromine) or bulky groups (e.g., t-butyl) at the para-position of the benzoyl ring has been shown to play a significant role in enhancing antimycobacterial and antineoplastic activities. researchgate.net

Thiobiuret (B3050041) Moiety: The thiobiuret core (–CO–NH–CS–NH–CO–) is a versatile pharmacophore. Its true significance lies in its ability to act as a synthon for a variety of heterocyclic systems through cyclocondensation reactions. thieme-connect.dethieme-connect.de For example, this compound can be cyclized to form substituted 1,3,5-triazines or 1,2,4-thiadiazoles, classes of compounds known for their broad spectrum of biological activities, including antibacterial and antitumor effects. thieme-connect.deresearchgate.netthieme-connect.de

The combination of the benzoyl group and the reactive thiobiuret moiety thus forms a powerful scaffold for combinatorial chemistry aimed at discovering novel therapeutic agents.

In Vitro Mechanistic Studies of Antimicrobial Efficacy

While direct mechanistic studies focusing exclusively on this compound are limited, the analysis of its structural analogs and derivatives provides significant insights into its potential antimicrobial actions.

Derivatives originating from the this compound scaffold have demonstrated notable antibacterial potential. The mechanism of action is believed to be multifaceted. Quantitative structure-activity relationship (QSAR) studies on structurally similar benzoylaminobenzoic acids have identified a plausible target. nih.gov These studies revealed that antibacterial activity is strongly correlated with the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme that initiates fatty acid biosynthesis in bacteria. nih.gov The key molecular properties for FabH inhibition were found to be hydrophobicity and aromaticity, both of which are characteristic of the benzoyl moiety. nih.gov

Furthermore, the 1,3,5-triazine (B166579) derivatives synthesized from this compound are known to possess antibacterial properties. thieme-connect.dethieme-connect.de Their mechanism, while varied, often involves the disruption of essential cellular processes in bacteria like E. coli.

The antifungal activity of compounds related to this compound is an area of active research. The primary route through which this scaffold contributes to antifungal agents is via its conversion to other heterocyclic structures. Oxidation of 1-aroyl-2-thiobiurets, for instance, yields 5-aroylamino-2,3-dihydro-1,2,4-thiadiazol-3-ones. researchgate.net Thiadiazole derivatives have been recognized for their antifungal properties. The mechanism is often attributed to the inhibition of essential fungal enzymes or disruption of cell membrane integrity. While specific pathways for this compound itself have not been elucidated, its role as a precursor is critical.

Investigations into Antibacterial Mechanisms (e.g., against E. coli, Candida)

In Vitro Antineoplastic Activity and Cellular Targets

The this compound scaffold has been instrumental in the development of novel compounds with promising antineoplastic activity against a range of cancer cell lines.

Derivatives of this compound have shown significant and sometimes highly selective cytotoxic effects. A notable example involves a series of complex thiadiazole derivatives, for which this compound can be considered a foundational structure. Within this series, a compound featuring a para-chloro (p-Cl) substituent on a phenyl ring demonstrated potent activity and high selectivity against the CCRF-CEM leukemia cell line . researchgate.net This highlights the potential for developing targeted therapies from this structural class.

While direct data on this compound against HT-29 and HepG2 cells is not available, related thiourea (B124793) compounds have been evaluated against these lines, suggesting that the broader structural class has activity against colon and liver cancer cells. The table below summarizes the activity of representative derivatives.

Table 1: Cytotoxic Activity of Selected this compound Derivatives

| Derivative Class | Cancer Cell Line | Key Finding | Reference |

|---|---|---|---|

| Imidazo[2,1-c] researchgate.netresearchgate.neteszu.skthiadiazole derivative | CCRF-CEM (Leukemia) | High selectivity and potency observed with a p-Cl substituted derivative. | researchgate.net |

| 1,3,5-Triazine derivatives | Various | General antitumor effects have been reported for this class of compounds derived from thiobiurets. | thieme-connect.de |

QSAR studies provide a theoretical framework for understanding how the chemical structure of a compound influences its biological activity. For derivatives related to this compound, QSAR models have been instrumental in identifying the physicochemical properties that govern their antineoplastic potency. researchgate.netnih.govchula.ac.th

These studies consistently show that a combination of three factors is decisive for anticancer activity:

Lipophilicity/Hydrophobicity: There is often a positive correlation between the lipophilicity of the molecule and its cytotoxic activity. This suggests that the ability to cross cell membranes and enter hydrophobic pockets of target proteins is crucial.

Electronic Properties: The electronic nature of substituents on the aromatic rings significantly impacts activity. Descriptors related to the distribution of charges and the presence of electron-withdrawing or electron-donating groups are common features of successful QSAR models.

Group-based QSAR (GQSAR) analysis further refines this understanding by correlating the properties of specific molecular fragments (like the R-groups on the benzoyl ring) with biological activity, allowing for more targeted drug design. chula.ac.th

Table 2: Key Descriptors in QSAR Models for Antineoplastic Activity of Related Compounds

| Compound Class | Key QSAR Descriptors | Implication for Drug Design | Reference |

|---|---|---|---|

| Benzyl Urea Derivatives | Electrostatic, Steric, and Hydrophobic fields | Activity is driven by a balance of molecular size, shape, and lipophilicity. | researchgate.net |

| Androstene Derivatives | Topological and electronic descriptors | Molecular connectivity and electronic environment are critical for cytotoxicity. | nih.gov |

| Benzothiazole Derivatives | Hydrophilic area, Chain count (GQSAR) | The hydrophilicity of specific fragments can be tuned to optimize anticancer activity. | chula.ac.th |

Elucidation of Cytotoxic Pathways in Cancer Cell Models (e.g., HT-29 colon cancer, HepG2, CCRF-CEM leukemia)

In Vitro Enzymatic Inhibition Profiles

The compound this compound serves as a crucial intermediate in the synthesis of more complex heterocyclic structures that have been evaluated for their ability to inhibit specific enzymes. Research has primarily focused on derivatives of this compound rather than this compound itself as the active inhibitor.

The MurF enzyme is a critical component in the biosynthesis of the bacterial cell wall, making it a target for novel antibacterial agents. While this compound is not directly tested as a MurF inhibitor, it is a precursor for synthesizing 1,3,5-triazine derivatives that have been studied for this purpose. researchgate.net

Researchers synthesized a series of 2,4,6-trisubstituted 1,3,5-triazines, which can be derived from 1-aroyl-2-thiobiurets, and evaluated them for their potential to inhibit the MurF enzyme from Escherichia coli. researchgate.net Within this series, one of the tested 1,3,5-triazine compounds demonstrated significant inhibitory activity against the MurF enzyme. researchgate.net This suggests that the triazine scaffold, accessible from this compound, is a promising base for the development of new MurF inhibitors. researchgate.net

Table 1: Research on MurF Inhibition by this compound Derivatives

| Precursor Compound | Derivative Class | Target Enzyme | Key Finding |

|---|---|---|---|

| This compound | 1,3,5-Triazines | MurF Ligase (E. coli) | A synthesized 1,3,5-triazine derivative showed notable inhibitory activity. researchgate.net |

HIV-1 protease is an essential enzyme for viral replication, and its inhibition is a key strategy in antiretroviral therapy. diva-portal.orgnih.gov A review of available literature and research databases indicates a lack of studies specifically investigating this compound or its direct thiobiuret and triazine derivatives as inhibitors of HIV-1 protease. Current research on HIV-1 protease inhibitors focuses on various other chemical classes, such as peptidomimetics, sulfamides, and complex heterocyclic systems like darunavir. diva-portal.orgrsc.orgmdpi.com While computational and synthetic efforts are robust in identifying novel HIV-1 protease inhibitors, the thiobiuret scaffold originating from this compound does not appear to be a widely explored area for this specific target. nih.govmedmedchem.com

MurF Enzyme Inhibition Studies

In Vitro Antiviral Mechanism Research

The antiviral potential of compounds derived from this compound has been explored, primarily focusing on the synthesis of heterocyclic systems that can act as antimetabolites. The core compound itself is viewed as a synthetic intermediate. researchgate.net

Treatment of 1-aroyl-2-thiobiurets can yield 6-aryl-4-thioxo-1,3,5-triazin-2-ones. researchgate.net The broader class of 1,3,5-triazine compounds has been recognized for possessing a range of biological activities, including antiviral properties. researchgate.net The mechanism for such compounds often involves interfering with viral replication or entry processes. mdpi.com

Furthermore, this compound is a key intermediate for producing thiobiuret, which can then be used to create 5-amino-2H-1,2,4-thiadiazol-3-one. This thiadiazole derivative is considered an analog of cytosine, a fundamental component of nucleic acids. The rationale behind this line of research is to create antimetabolites of nucleic acid components that could possess antiviral activity by interfering with viral genetic processes.

Table 2: Antiviral Research Pathways for this compound Derivatives

| Precursor Compound | Derivative Class | Proposed Mechanism of Action |

|---|---|---|

| This compound | 1,3,5-Triazines | General antiviral activity attributed to the triazine core. researchgate.net |

| This compound | 5-Amino-2H-1,2,4-thiadiazol-3-one | Acts as a potential antimetabolite (cytosine analog) to interfere with viral nucleic acid synthesis. |

Academic Research on Agrochemical Applications

Research into the agrochemical potential of this compound has focused on its role as a precursor to herbicidal compounds, particularly those with a 1,3,5-triazine structure.

Derivatives of this compound, specifically certain 1,3,5-triazines, have demonstrated potent herbicidal effects. researchgate.net The mechanism of action for these triazine herbicides is primarily the inhibition of photosynthesis. chemicalbook.comresearchgate.net

These compounds act by blocking the electron transport chain within Photosystem II (PSII). researchgate.netcaws.org.nz They bind to the D1 protein in the PSII complex, which disrupts the flow of electrons from water to chlorophyll (B73375). chemicalbook.comresearchgate.net This blockage leads to a cascade of damaging effects, including the accumulation of reactive oxygen species that cause lipid peroxidation and the destruction of chlorophyll. researchgate.net The resulting symptoms in susceptible plants include a cessation of growth, followed by chlorosis (yellowing of leaves), necrosis, and ultimately, plant death. researchgate.netpurdue.edu Notably, some triazine derivatives synthesized from aroyl-2-thiobiurets have shown efficacy against weeds that have developed resistance to conventional triazine herbicides like atrazine. researchgate.net

Table 3: Mechanistic Profile of Herbicidal Derivatives

| Derivative Class | Primary Target | Molecular Action | Resulting Phytotoxicity |

|---|---|---|---|

| 1,3,5-Triazines | Photosystem II (PSII) | Binds to the D1 protein, blocking electron transport. researchgate.netcaws.org.nz | Inhibition of photosynthesis, chlorophyll destruction, chlorosis, and necrosis. researchgate.netchemicalbook.compurdue.edu |

Advanced Analytical and Computational Methodologies in 1 Benzoyl 2 Thiobiuret Research

Advanced Crystallographic Techniques for Precise Structural Determination

In one study, single-crystal X-ray diffraction analysis of 1-Benzoyl-2-thiobiuret (C9H9N3O2S) revealed a monoclinic crystal system with the space group P21/c. nih.gov The benzoyl and terminal urea (B33335) fragments of the molecule adopt cisoid and transoid conformations, respectively, relative to the sulfur atom. nih.govnih.gov The benzoyl and thiobiuret (B3050041) groups are nearly coplanar, with a dihedral angle of 8.48 (5)°. nih.govnih.gov The molecular structure is stabilized by an intramolecular N—H⋯O hydrogen bond. nih.govnih.gov In the crystal lattice, molecules are linked into sheets by intermolecular N—H⋯O and N—H⋯S hydrogen bonds. nih.govnih.gov

A monoclinic polymorph of a related isomer, 1-benzoyl-4-thiobiuret, has also been characterized. iucr.org This polymorph crystallizes in the C2/c space group and also features intramolecular N—H⋯O hydrogen bonds that stabilize the molecular structure. iucr.org Intermolecular N—H⋯O and N—H⋯S interactions link the molecules into zigzag chains. iucr.org The dihedral angle between the benzoyl unit and the thiobiuret group in this isomer is 9.67 (13)°. iucr.org Another study on 1-benzoyl-4-thiobiuret reported a dihedral angle of 4.40 (8)° between the benzoyl and thiobiuret groups. researchgate.net

These crystallographic studies provide a fundamental understanding of the solid-state structure of this compound and its isomers, which is essential for structure-activity relationship studies.

Table 1: Crystallographic Data for this compound and its Isomer

| Parameter | This compound nih.gov | 1-Benzoyl-4-thiobiuret (Polymorph 1) iucr.org |

| Formula | C9H9N3O2S | C9H9N3O2S |

| Molecular Weight | 223.25 | 223.25 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | C2/c |

| a (Å) | 10.4583 (3) | 14.4259 (14) |

| b (Å) | 12.8103 (4) | 6.6145 (6) |

| c (Å) | 16.1830 (5) | 21.722 (2) |

| β (°) | 106.693 (1) | 94.166 (3) |

| Volume (ų) | 2076.73 (11) | 2067.2 (3) |

| Z | 8 | 8 |

High-Resolution Spectroscopic Methodologies for Comprehensive Molecular Characterization

High-resolution spectroscopic techniques, including Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy, are vital for the comprehensive molecular characterization of this compound and its derivatives.

FT-IR Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in a molecule. For derivatives of this compound, characteristic absorption bands are observed. For instance, in N-benzoyl-N'-(substituted)thiourea derivatives, intramolecular hydrogen bonding of the N-H···O=C type has been identified through IR spectral studies. grafiati.com In a study of 1-hepta-O-benzoyl-β-D-lactosyl-5-substituted-2-S-benzyl-2-isothiobiurets, characteristic IR peaks were observed for Ar-H stretching (3065.4 cm⁻¹), C=O (1729-1747 cm⁻¹), and C=N (1600 cm⁻¹) bonds. tsijournals.com

NMR Spectroscopy: ¹H NMR spectroscopy is used to determine the chemical environment of protons within the molecule. In the case of this compound, the ¹H NMR spectrum in DMSO-d₆ shows a singlet at 3.7 ppm corresponding to the four protons of the NH₂ and two NH groups, and a multiplet between 8.1 and 8.5 ppm for the five protons of the phenyl group. nih.gov For related benzoylated N-glucosyl isothiobiurets, ¹H NMR spectra have been used to confirm the structure of the synthesized compounds. researchgate.net

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The mass spectra of 1-benzoyl-5-aryl-2-thiobiurets have been studied to understand their fragmentation mechanisms under electron ionization. xml-journal.net

Table 2: Spectroscopic Data for this compound and Related Compounds

| Technique | Compound | Key Observations | Reference |

| ¹H NMR | This compound | (DMSO-d₆, ppm): 3.7 (s, 4H, NH₂ + 2NH), 8.1–8.5 (m, 5H, Ph) | nih.gov |

| FT-IR | 1-hepta-O-benzoyl-β-D-lactosyl-5-substituted-2-S-benzyl-2-isothiobiurets | (KBr, cm⁻¹): 3065.4 (Ar-H), 1729-1747 (C=O), 1600 (C=N) | tsijournals.com |

Computational Chemistry and Molecular Modeling Protocols (e.g., Molecular Docking)

Computational chemistry and molecular modeling have emerged as powerful tools in the study of this compound and its analogs, enabling the prediction of their biological activities and the elucidation of their binding mechanisms at a molecular level.

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to screen for potential drug candidates by predicting the binding affinity and mode of interaction with a biological target, such as a protein or enzyme.

For instance, analogs of 1-allyl-3-benzoylthiourea (B5185869) were studied using molecular docking against the DNA gyrase subunit B receptor. nih.gov The results indicated that these compounds exhibited good interaction with the receptor, suggesting their potential as antibacterial agents. nih.gov The quality of the ligand-receptor interaction was evaluated using a rerank score. nih.gov

In another study, thiourea (B124793) derivatives were computationally studied as potential anticancer agents through the inhibition of Sirtuin-1 (SIRT1). acs.org These studies help in understanding the structure-activity relationships and in designing more potent inhibitors.

Density Functional Theory (DFT): DFT calculations are used to study the electronic structure, geometry, and vibrational frequencies of molecules. These theoretical studies provide insights that complement experimental findings. For example, DFT has been used to study the structure and vibrations of related thiourea derivatives. eurjchem.com

These computational approaches are integral to modern drug discovery, allowing for the rational design and optimization of lead compounds based on their predicted interactions with biological targets.

Development and Validation of In Vitro Biological Activity Assays

The evaluation of the biological activity of this compound and its derivatives is carried out using a variety of in vitro assays. These assays are essential for determining the compound's therapeutic potential and for guiding further development. veedalifesciences.com

The development and validation of these biological assays follow a structured life cycle approach, which includes method design, development, optimization, and performance qualification and verification. veedalifesciences.comgmp-compliance.org The goal is to establish a reliable and reproducible method for assessing the biological activity of the compound. veedalifesciences.com

Antimicrobial and Antifungal Activity: Several studies have reported the screening of benzoylated thiobiuret derivatives for their antibacterial and antifungal activities. researchgate.net For example, 1-aryl-5-tetra-O-benzoyl-β-D-glucosyl-2-S-benzyl-2-isothiobiurets were tested against a panel of bacteria (E. coli, S. aureus, P. vulgaris, B. cereus, P. aeruginosa) and fungi (A. niger, C. albicans). researchgate.net Similarly, analogs of 1-allyl-3-benzoylthiourea were evaluated for their in vitro antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), Salmonella typhi, Escherichia coli, and Pseudomonas aeruginosa using the agar (B569324) dilution method. nih.gov

Anticancer and Other Activities: The potential of thiobiuret derivatives as anticancer agents has also been investigated. For instance, some derivatives are considered as potential antimetabolites of nucleic acid components with possible cytostatic activity. researchgate.net The inhibitory activity of related thiourea derivatives against enzymes like carbonic anhydrase and sirtuins has also been evaluated. acs.orgresearchgate.net

These in vitro assays provide crucial data on the biological effects of this compound and its analogs, forming the basis for further preclinical and clinical studies.

Future Research Directions and Emerging Paradigms for 1 Benzoyl 2 Thiobiuret

Rational Design and Synthesis of Next-Generation 1-Benzoyl-2-thiobiuret Analogues

The core structure of this compound presents multiple avenues for chemical modification to generate next-generation analogues with enhanced or novel properties. Future research will likely focus on a rational design approach, leveraging computational tools and established structure-activity relationships (SAR) from the broader family of thiourea (B124793) derivatives.

A primary strategy will involve the introduction of various substituents on the benzoyl ring. The addition of electron-withdrawing or electron-donating groups can significantly influence the electronic properties of the entire molecule, potentially impacting its interaction with biological targets. d-nb.info For instance, the incorporation of fluorine atoms or trifluoromethyl groups has been shown to enhance the lipophilicity and metabolic stability of related benzoylthiourea (B1224501) derivatives, leading to improved antimicrobial and antifungal activities. nih.govmdpi.com

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, will be instrumental in guiding the rational design process. mlsu.ac.incore.ac.ukmdpi.com These techniques can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates and to gain insights into the molecular determinants of their activity. core.ac.uk

Table 1: Proposed Structural Modifications for Next-Generation this compound Analogues

| Modification Site | Proposed Substituents | Potential Impact on Properties |

| Benzoyl Ring | Halogens (F, Cl, Br), Trifluoromethyl (-CF3), Methoxy (-OCH3), Nitro (-NO2) | Enhanced lipophilicity, altered electronic properties, improved metabolic stability, potential for increased antimicrobial or kinase inhibitor activity. d-nb.infonih.govmdpi.com |

| Terminal Urea (B33335) Nitrogen | Alkyl chains, (substituted) Phenyl rings, Heterocyclic rings (e.g., pyridine, thiazole) | Modified solubility, altered hydrogen bonding patterns, potential for new biological targets. sciencepublishinggroup.comnih.gov |

| Thiobiuret (B3050041) Backbone | Replacement of sulfur with selenium (selenoureas) | Altered bond angles and reactivity, potential for novel coordination chemistry and biological activity. |

| Isomeric Forms | Synthesis and evaluation of 1-benzoyl-4-thiobiuret and other positional isomers | Comparative analysis of biological activity based on the relative positions of the functional groups. nih.gov |

Deeper Mechanistic Elucidation of Biological Activities

While the parent compound is known as a precursor to bioactive molecules, future research will delve into the intrinsic biological activities of this compound and its newly synthesized analogues. Preliminary studies on related thiourea derivatives suggest potential antimicrobial and kinase inhibitory activities, which warrant further investigation. nih.govresearchgate.net

Future work should focus on detailed mechanistic studies to understand how these molecules exert their biological effects. For example, if antimicrobial activity is confirmed, studies could investigate whether the compounds disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis. a2bchem.com The potential for synergistic effects when combined with existing antimicrobial drugs also represents a promising avenue of research. nih.govnih.gov

The observation that derivatives of 5-amino-2H-1,2,4-thiadiazol-3-one, synthesized from this compound, exhibit kinase inhibitor activity suggests that this compound analogues themselves could be explored as kinase inhibitors. nih.gov Future studies could involve screening these compounds against a panel of kinases to identify specific targets. semanticscholar.org Subsequent mechanistic work would then focus on elucidating the mode of inhibition, whether it be competitive, non-competitive, or allosteric, and identifying the key molecular interactions within the kinase's active site. researchgate.net

Investigation of Catalytic Properties and Applications

The thiourea moiety is recognized for its ability to act as a hydrogen bond donor, which has led to the emergence of thiourea derivatives as effective organocatalysts in a variety of chemical transformations. researchgate.netnih.gov The this compound scaffold, with its multiple hydrogen bond donors and acceptors, is a prime candidate for exploration in this area.

Future research could investigate the ability of this compound and its analogues to catalyze reactions such as Michael additions, aldol (B89426) reactions, and glycosylations. researchgate.netnih.gov Furthermore, the synthesis of chiral analogues of this compound could open the door to its use in asymmetric catalysis, a field of significant importance in the synthesis of pharmaceuticals and other fine chemicals. nih.gov

In addition to organocatalysis, the thiobiuret moiety can act as a ligand, coordinating with metal ions to form metal complexes. researchgate.net These complexes may themselves possess novel catalytic properties. Future studies could explore the synthesis of this compound metal complexes (e.g., with copper, nickel, platinum) and evaluate their catalytic activity in reactions such as oxidations, reductions, and cross-coupling reactions. scirp.orgnih.govinorgchemres.org The catalytic efficiency of these complexes could be fine-tuned by modifying the substituents on the this compound ligand.

Table 2: Potential Catalytic Applications for this compound and its Derivatives

| Catalysis Type | Potential Reactions | Rationale |

| Organocatalysis | Michael Addition, Aldol Reaction, Henry Reaction, Glycosylation | The thiourea and urea moieties can act as hydrogen bond donors to activate electrophiles. researchgate.netnih.gov |

| Asymmetric Catalysis | Enantioselective versions of the above reactions | Introduction of chiral centers into the this compound scaffold could induce stereoselectivity. nih.gov |

| Metal Complex Catalysis | Oxidation of alcohols, Reduction of ketones, Cross-coupling reactions | The thiobiuret moiety can coordinate with various transition metals to form catalytically active complexes. researchgate.netscirp.orgnih.govinorgchemres.org |

Synergistic Multidisciplinary Approaches in Chemical Biology and Materials Science

The unique structural features of this compound make it a versatile platform for synergistic research at the interface of chemistry, biology, and materials science.

In the realm of chemical biology , this compound analogues can be developed as chemical probes to study biological processes. For example, fluorescently tagged derivatives could be synthesized to visualize their subcellular localization and interaction with biological targets. The development of photo-switchable analogues could allow for the reversible activation or deactivation of their biological activity with light, providing a powerful tool for studying cellular signaling pathways with high spatiotemporal control.

In materials science , the ability of the this compound molecule to form extensive intermolecular hydrogen bonds, as observed in its crystal structure, suggests its potential use in the construction of supramolecular assemblies. nih.govnih.gov By rationally designing analogues with specific self-assembly motifs, it may be possible to create novel materials such as gels, liquid crystals, or porous frameworks with applications in areas like sensing, separation, or drug delivery. The antiaromatic properties of certain heterocyclic systems that can be derived from this compound could also be explored for applications in organic electronics. grafiati.com The development of polymers incorporating the this compound moiety could lead to materials with enhanced thermal stability or antioxidant properties. nih.gov

The convergence of these disciplines will be crucial for unlocking the full potential of this compound and its derivatives, leading to the development of new therapeutic agents, catalysts, and functional materials.

Q & A

Q. What experimental techniques are most reliable for determining the crystal structure of 1-Benzoyl-2-thiobiuret?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving its molecular conformation and hydrogen-bonding network. The compound crystallizes in the monoclinic space group C2/c with unit cell parameters a = 10.4583 Å, b = 12.8103 Å, c = 16.1830 Å, and β = 106.693° . Data collection using a Bruker SMART CCD detector and refinement via SHELXL97 (with R = 0.039 and wR = 0.114) ensures high precision . Key features include intramolecular N–H⋯O bonds and intermolecular N–H⋯S interactions stabilizing the lattice .

Q. How is this compound synthesized, and what purity controls are essential?

The compound is synthesized by reacting benzoyl chloride with potassium thiocyanate in acetone under reflux (50°C, 3.5 hours), followed by urea treatment and recrystallization from methanol . Purity is validated via melting point analysis, ¹H NMR (monitoring NH/amide protons at δ 10–12 ppm), and SC-XRD to confirm absence of isomers (e.g., 1-Benzoyl-4-thiobiuret) .

Q. What spectroscopic methods are critical for characterizing hydrogen bonding in this compound?

SC-XRD is indispensable for mapping hydrogen-bond geometry (e.g., N–H⋯O: 2.89 Å, 158°; N–H⋯S: 3.34 Å, 162°) . Complementary techniques include FT-IR (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹) and solid-state NMR to probe dynamic interactions .

Advanced Research Questions

Q. How can discrepancies between computational modeling and experimental data for this compound’s conformation be resolved?

Discrepancies often arise from neglecting solvent effects or intramolecular H-bonding in simulations. To address this:

- Optimize density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) with implicit solvation (e.g., PCM model for acetone) .

- Compare dihedral angles (e.g., benzoyl-thiobiuret coplanarity: experimental 8.48° vs. computed values) and refine force fields using SC-XRD data .

Q. What strategies optimize the oxidative ring-closure reaction of this compound to 5-amino-1,2,4-thiadiazoles?

Key variables include:

Q. How do crystal packing forces influence the compound’s reactivity in solid-state reactions?

The hydrogen-bonded sheet structure (parallel to bc plane) reduces molecular mobility, favoring topochemical reactions. For example:

- UV-induced [2+2] cycloaddition requires precise alignment of double bonds, achievable only in specific polymorphs .

- Grindstone chemistry experiments under controlled humidity (to preserve H-bond networks) can enhance reaction efficiency .

Q. Why do conflicting bioactivity results arise for this compound derivatives, and how can they be harmonized?

Contradictions stem from:

- Structural isomerism : Ensure separation of 2-thiobiuret vs. 4-thiobiuret isomers via preparative TLC .

- Assay conditions : Standardize cell lines (e.g., HeLa vs. HEK293) and solvent (DMSO concentration ≤0.1%) to minimize cytotoxicity artifacts .

- Metabolic stability : Use liver microsome assays to identify rapid degradation pathways (e.g., sulfhydryl oxidation) .

Methodological Tables

Table 1. Key crystallographic data for this compound

| Parameter | Value |

|---|---|

| Space group | C2/c |

| a, b, c (Å) | 10.4583, 12.8103, 16.1830 |

| β (°) | 106.693 |

| R factor | 0.039 |

| H-bond interactions | N–H⋯O, N–H⋯S |

Table 2. Synthesis optimization for oxidative ring-closure

| Condition | Yield (%) | Byproducts |

|---|---|---|

| H₂O₂ (30%), 60°C | 72 | Sulfoxide |

| I₂/KI, 70°C | 85 | Iodoarene |

| Ozone, RT | 38 | Overoxidation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro